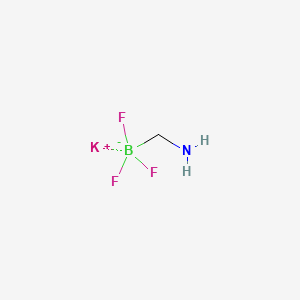

Potassium (aminomethyl)trifluoroborate

Description

Properties

Molecular Formula |

CH4BF3KN |

|---|---|

Molecular Weight |

136.96 g/mol |

IUPAC Name |

potassium;aminomethyl(trifluoro)boranuide |

InChI |

InChI=1S/CH4BF3N.K/c3-2(4,5)1-6;/h1,6H2;/q-1;+1 |

InChI Key |

MBOZGJKDTXNVBO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CN)(F)(F)F.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Potassium Aminomethyl Trifluoroborate

Precursor Synthesis and Functionalization for Boronate Formation

The synthesis of potassium (aminomethyl)trifluoroborate typically commences with the preparation of a suitable boronate ester precursor. A key starting material for the N-protected variant is 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1589498) (a pinacol (B44631) boronate). This precursor provides the necessary chloromethyl group that can be subsequently functionalized to introduce the amino moiety.

Alternative precursors include potassium halomethyltrifluoroborates, such as the bromo- and iodomethyl derivatives. organic-chemistry.org These are prepared through an in-situ reaction of a dihalomethane (e.g., dibromomethane (B42720) or diiodomethane) with n-butyllithium in the presence of a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org These halomethyltrifluoroborates can then undergo nucleophilic substitution to introduce the amino group.

Direct and Indirect Boronation Protocols for Trifluoroborate Synthesis

The formation of the trifluoroborate salt from the boronate ester is a critical step in the synthesis. This is typically achieved by treating the corresponding organoboron intermediate with potassium hydrogen fluoride (KHF₂). researchgate.net The trifluoroborate group offers enhanced stability to air and moisture compared to the corresponding boronic acids or boronate esters. researchgate.net

While one-pot procedures are efficient for the primary N-Boc protected aminomethyltrifluoroborate, multistep routes are utilized for other derivatives, such as secondary aminomethyltrifluoroborates. For these compounds, a two-step process is often employed. nih.gov The first step involves the N-alkylation of a Boc-protected amine with an iodomethylpinacolboronate. nih.gov Following this, the resulting boronate ester intermediate is converted to the corresponding potassium trifluoroborate salt by the addition of KHF₂. nih.gov

The synthesis of the unprotected this compound is less direct. Typically, the N-Boc protected compound is synthesized and used in subsequent reactions. The Boc group can then be removed post-coupling to yield the primary amine. Standard Boc-deprotection protocols, such as treatment with a strong acid like trifluoroacetic acid (TFA), are generally applicable. It is important to note that the unprotected form likely exists as a zwitterionic ammoniomethyltrifluoroborate.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Stereocontrol is not a factor in the synthesis of the achiral parent compound.

A key optimization in the conversion of boronate esters to trifluoroborates involves managing the acidity of the reaction medium, especially for acid-sensitive substrates. For instance, in the synthesis of a secondary aminomethyltrifluoroborate bearing an acetal (B89532) group, initial attempts to form the trifluoroborate failed due to the acidic conditions generated during the reaction with KHF₂. nih.gov This issue was resolved by the addition of one equivalent of potassium carbonate (K₂CO₃) prior to the introduction of KHF₂, which successfully yielded the desired product. nih.gov

The following table summarizes typical reaction parameters for the conversion of a boronate ester to a potassium trifluoroborate salt.

| Parameter | Condition | Purpose |

|---|---|---|

| Fluorinating Agent | Potassium hydrogen fluoride (KHF₂) | Source of fluoride to form the BF₃⁻ group. |

| Solvent | Methanol/Water or Acetonitrile | To dissolve the boronate ester and KHF₂. |

| Base (optional) | Potassium carbonate (K₂CO₃) | To neutralize acidity for acid-sensitive substrates. |

| Temperature | Room temperature | Mild conditions are generally sufficient. |

Scalable Synthetic Approaches for Industrial and Large-Scale Applications

The utility of this compound in pharmaceutical and materials science necessitates the development of scalable synthetic routes. While specific large-scale synthesis of this compound is not extensively detailed in the literature, scalable methods for key precursors have been developed, indicating the feasibility of industrial production.

A notable example is the synthesis of potassium bromomethyltrifluoroborate, a precursor to various functionalized trifluoroborates. A continuous flow process was developed to produce this compound on a multi-kilogram scale. researchgate.net This approach addresses the challenges of large-scale batch reactions, such as heat management during exothermic steps and handling of unstable intermediates. researchgate.net The flow process allowed for the production of approximately 100 kg of potassium bromomethyltrifluoroborate in under four weeks, demonstrating a viable industrial-scale synthesis. researchgate.net Such flow chemistry techniques could likely be adapted for the large-scale production of this compound and its derivatives.

The table below outlines the advantages of flow chemistry for scalable synthesis.

| Factor | Batch Process | Flow Process |

|---|---|---|

| Heat Transfer | Difficult to control on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Handling large quantities of hazardous reagents can be risky. | Small reaction volumes at any given time enhance safety. |

| Reaction Time | Can be long for large batches. | Often faster due to efficient mixing and heat transfer. |

| Scalability | Scaling up can be complex and require process redesign. | Easily scalable by running the process for longer durations. |

Mechanistic Investigations and Reactivity Profiles of Potassium Aminomethyl Trifluoroborate

Fundamental Reactivity Patterns within the Aminomethyltrifluoroborate Class

Potassium (aminomethyl)trifluoroborate and its derivatives have emerged as versatile and valuable reagents in modern organic synthesis. A primary characteristic of these compounds is their notable stability; for instance, potassium Boc-protected aminomethyltrifluoroborate is an air-stable solid that can be stored for extended periods without decomposition. organic-chemistry.org This stability contrasts with many other organometallic reagents, facilitating easier handling and storage. nih.govlongdom.org The fundamental reactivity of aminomethyltrifluoroborates is centered on their role as nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org

A key feature of their reactivity is the ability to serve as an equivalent for a primary aminomethyl group in the synthesis of aminomethylated arenes. organic-chemistry.orgnih.gov This is particularly advantageous as it provides a complementary approach to traditional methods like the reduction of nitriles or the Staudinger reaction of azides, which may not be compatible with sensitive functional groups. nih.gov Research has shown that N,N-dialkylaminomethyltrifluoroborates can be readily prepared and subsequently coupled with a range of aryl and heteroaryl halides. nih.gov

Interestingly, a reinvestigation into the structure of what were presumed to be potassium aminomethyltrifluoroborates revealed them to be zwitterionic ammoniomethyltrifluoroborates. nih.gov This finding clarified that treatment with a base is not always sufficient to deprotonate the ammonium (B1175870) ion to the corresponding potassium salt. nih.gov Despite this structural reassignment, these ammoniomethyltrifluoroborates maintain the favorable characteristics of being stable, crystalline solids that are effective nucleophiles in cross-coupling reactions with minor adjustments to the reaction conditions. nih.gov

The reactivity of these compounds is broad, showing good to excellent yields in couplings with various aryl and heteroaryl chlorides. organic-chemistry.org A significant advantage is their tolerance for a wide array of functional groups that would otherwise require protection, including nitriles, aldehydes, ketones, esters, and nitro groups. organic-chemistry.orgnih.gov

Table 1: Substrate Scope in Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl Chlorides. organic-chemistry.orgnih.gov

| Aryl Chloride | Product | Yield (%) |

| 4-Chloroanisole | N-Boc-4-methoxybenzylamine | 78 |

| 2,6-Dimethylchlorobenzene | N-Boc-2,6-dimethylbenzylamine | 95 |

| 4-Chlorobenzonitrile | N-Boc-4-cyanobenzylamine | 85 |

| 4-Chlorobenzaldehyde | N-Boc-4-formylbenzylamine | 89 |

| 4'-Chloroacetophenone | N-Boc-4-acetylbenzylamine | 91 |

| Methyl 4-chlorobenzoate | N-Boc-4-(methoxycarbonyl)benzylamine | 93 |

| 1-Chloro-4-nitrobenzene | N-Boc-4-nitrobenzylamine | 84 |

Ligand Exchange and Transmetalation Pathways in Catalytic Cycles

The utility of this compound in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling, is fundamentally dependent on the intricate steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aminomethyl group is transferred from boron to the palladium center, is of critical importance. For organotrifluoroborates, the mechanism of this step has been a subject of detailed investigation. wikipedia.orgnih.gov

It is generally accepted that the organotrifluoroborate itself is not the active species in the transmetalation step. Instead, it is believed to undergo in-situ hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle. wikipedia.orgacs.org This "slow release" of the boronic acid can be advantageous, as it keeps the concentration of the reactive boronic acid low, minimizing side reactions such as protodeboronation and oxidative homocoupling. acs.org

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation can proceed through different pathways. The "boronate pathway" involves the reaction of an arylpalladium halide complex with an aryl boronate. nih.gov Recent studies have shown that under certain conditions, such as with the use of potassium trimethylsilanolate as a base, this pathway can be dominant. nih.gov Another proposed mechanism is the "oxo-palladium pathway," where an arylpalladium hydroxide (B78521) complex reacts with the boronic acid. nih.gov The specific pathway that predominates can be influenced by factors such as the base, solvent, and the presence of additives like phase-transfer catalysts. nih.gov

Optimal conditions for the cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl chlorides often involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as SPhos or XPhos, and a base like K₂CO₃ in a biphasic solvent system such as toluene (B28343)/water. organic-chemistry.orgnih.govtcichemicals.com The choice of ligand is crucial as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in promoting both the oxidative addition and reductive elimination steps. organic-chemistry.orgnih.gov

Table 2: Optimized Reaction Conditions for Suzuki-Miyaura Coupling. organic-chemistry.org

| Component | Condition |

| Palladium Source | 5 mol% Pd(OAc)₂ |

| Ligand | 10 mol% SPhos or XPhos |

| Base | 3 equivalents K₂CO₃ |

| Solvent | Toluene/H₂O (4:1) |

| Temperature | 85°C |

| Time | 22 hours |

Electrophilic and Nucleophilic Activation Modes of the Trifluoroborate Moiety

The trifluoroborate moiety ([BF₃]⁻) plays a crucial role in modulating the reactivity of the attached organic group. Organotrifluoroborates are generally considered strong nucleophiles, with the electron-deficient boron center enhancing the nucleophilicity of the carbon atom bonded to it. longdom.orgwikipedia.org This inherent nucleophilicity allows them to react with various electrophiles, even in the absence of a transition metal catalyst. wikipedia.org In the context of cross-coupling reactions, the trifluoroborate acts as a stable precursor to the more reactive boronic acid, which is the active nucleophile in the transmetalation step. wikipedia.orgacs.org The activation in this sense is the conversion of the stable trifluoroborate to the boronic acid under the basic reaction conditions. acs.org

Conversely, the trifluoroborate group can also participate in electrophilic activation. In studies of electrophilic aromatic substitution on aryltrifluoroborates, the BF₃⁻ group has been shown to be an activating group. nih.govresearchgate.net It directs electrophilic attack to positions adjacent to the boron atom. nih.govresearchgate.net This is a departure from the more commonly observed ipso-substitution where the trifluoroborate group itself is replaced. nih.gov This activating effect is significant, with adjacent C-H positions being activated for substitution by factors of 10⁵ to 10⁶. nih.govresearchgate.net If the proton released during the electrophilic substitution is trapped by a base, the trifluoroborate moiety can be retained in the final product. nih.gov This dual reactivity highlights the versatility of the trifluoroborate group in organic synthesis.

Influence of Stereoelectronic Effects on Reaction Mechanism and Selectivity

Stereoelectronic effects play a significant role in determining the outcome of reactions involving this compound. In the context of Suzuki-Miyaura cross-coupling reactions, the steric hindrance of both the organotrifluoroborate and the electrophilic partner can influence the reaction rate and yield. For instance, the use of sterically hindered di-ortho substituted electrophiles has been shown to proceed with high yields, comparable to less hindered substrates, when using appropriate bulky phosphine ligands like SPhos and XPhos. nih.gov This suggests that the ligand can mitigate steric clashes in the transition state of the transmetalation and reductive elimination steps.

The electronic nature of the substituents on the aryl halide also has a pronounced effect on the reaction. The cross-coupling of potassium Boc-protected aminomethyltrifluoroborate is successful with aryl chlorides bearing both electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.gov This broad electronic tolerance is a testament to the robustness of the catalytic system. However, the electronic properties of the organotrifluoroborate itself influence its rate of hydrolysis to the active boronic acid. acs.org For example, reagents with electron-withdrawing groups may hydrolyze more slowly. acs.org This interplay between steric and electronic factors is crucial for understanding and optimizing reaction conditions to achieve high selectivity and efficiency.

Catalytic and Stoichiometric Applications of Potassium Aminomethyl Trifluoroborate in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Methodologies

Potassium (aminomethyl)trifluoroborate has emerged as a significant reagent in palladium-catalyzed cross-coupling reactions, offering a stable and effective means of introducing the aminomethyl moiety into organic molecules. This section details its application in Suzuki-Miyaura cross-coupling, explores the mechanistic underpinnings of these transformations, and discusses the scope and limitations of the methodology.

Suzuki-Miyaura Cross-Coupling with Aryl and Hetaryl Electrophiles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the use of this compound, particularly its N-Boc protected form, has expanded its utility for the synthesis of aminomethylated arenes and heteroarenes. nih.gov These products are valuable substructures in many biologically active compounds. nih.gov The air and moisture stability of potassium organotrifluoroborates makes them advantageous over other organoboron reagents. researchgate.netnih.gov

Research has demonstrated the successful coupling of potassium Boc-protected aminomethyltrifluoroborate with a wide array of aryl and hetaryl chlorides. nih.govorganic-chemistry.org Optimal conditions for these reactions have been identified, typically employing a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with a bulky phosphine (B1218219) ligand like SPhos or XPhos. nih.govorganic-chemistry.org The reaction is generally carried out in a biphasic solvent system, such as toluene (B28343)/water, with a base like potassium carbonate (K2CO3). nih.gov

The versatility of this method is highlighted by its compatibility with a diverse range of functional groups on the aryl electrophile, including nitriles, aldehydes, ketones, esters, and nitro groups. nih.govorganic-chemistry.org This tolerance is a significant advantage over traditional methods for synthesizing aminomethylarenes, such as the reduction of nitriles, which are incompatible with such reducible functionalities. nih.gov

The scope of the reaction extends to various hetaryl chlorides, including derivatives of thiophene, furan, pyridine, and indole (B1671886), which have been coupled in good to excellent yields. organic-chemistry.org This methodology provides a direct route to aminomethylated heterocycles, which are prevalent motifs in pharmaceuticals.

Beyond aryl and hetaryl chlorides, the methodology has been successfully extended to include aryl and hetaryl mesylates as electrophilic partners. nih.gov While the optimal conditions for chlorides were found to be ineffective for mesylates, a different set of conditions, utilizing a palladium catalyst like PdCl2(cod) and a suitable ligand, allowed for the efficient coupling of these substrates. nih.gov This expansion to sulfonate derivatives as coupling partners provides a valuable alternative to the use of halides. nih.gov

Below is a table summarizing the Suzuki-Miyaura cross-coupling of potassium Boc-aminomethyltrifluoroborate with various aryl and hetaryl electrophiles.

| Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 95 | nih.gov |

| 4-Chloroanisole | Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 85 | nih.gov |

| 2-Chloropyridine (B119429) | Pd(OAc)2/XPhos | K2CO3 | Toluene/H2O | 45 | organic-chemistry.org |

| 3-Chlorothiophene | Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 88 | organic-chemistry.org |

| Phenyl Mesylate | PdCl2(cod)/SPhos | K3PO4 | t-BuOH/H2O | 75 | nih.gov |

| 4-Cyanophenyl Mesylate | PdCl2(cod)/SPhos | K3PO4 | t-BuOH/H2O | 82 | nih.gov |

Mechanistic Aspects of Palladium-Mediated Aminomethylation

The palladium-catalyzed aminomethylation using this compound follows the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. This cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl or hetaryl electrophile (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen or carbon-oxygen bond of the electrophile and the formation of a new palladium(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The next step is transmetalation, where the aminomethyl group is transferred from the boron atom of the trifluoroborate salt to the palladium(II) center. This process is typically facilitated by the presence of a base, which is believed to play a role in the formation of a more reactive boronate species. The aryl group and the aminomethyl group are then both coordinated to the palladium center, forming a diorganopalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. wikipedia.org In this step, the coupled product, the aminomethylated arene or heteroarene, is formed by the creation of a new carbon-carbon bond between the aryl and aminomethyl ligands. wikipedia.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The two groups being eliminated must be cis to one another on the metal center for this step to occur. wikipedia.org

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote both the oxidative addition and reductive elimination steps.

Scope and Limitations with Diverse Substrates and Protecting Groups

The scope of palladium-catalyzed aminomethylation with this compound is broad, encompassing a wide variety of substrates. As previously mentioned, the reaction is tolerant of numerous functional groups, including those that are sensitive to reduction or other harsh conditions. nih.govorganic-chemistry.org This functional group compatibility represents a significant advantage of this methodology.

The reaction has been successfully applied to both electron-rich and electron-poor aryl and hetaryl electrophiles. nih.govacs.org However, some limitations have been observed. For instance, the coupling of 2-chloropyridine and related compounds can result in lower yields, potentially due to the formation of dimeric species. organic-chemistry.org Additionally, while aryl and hetaryl chlorides and mesylates are generally effective coupling partners, other electrophiles such as iodobenzene (B50100) have been reported to be less effective under the optimized conditions for chlorides. organic-chemistry.org

The use of a protecting group on the amine functionality of the aminomethyltrifluoroborate is essential for the success of the cross-coupling reaction. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under the reaction conditions and the relative ease of its subsequent removal. nih.gov The development of methodologies using Boc-protected aminomethyltrifluoroborate has provided a practical equivalent of a primary aminomethyl unit for cross-coupling reactions. nih.gov While other protecting groups, such as the N-phthalimido group, have been mentioned in patents, a broadly applicable procedure has not been widely disseminated. nih.gov

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

While palladium catalysis dominates the applications of this compound in cross-coupling reactions, research into the utility of other transition metals is an area of ongoing interest. The exploration of copper-mediated and other transition metal-catalyzed transformations could offer alternative reactivity, selectivity, and functional group tolerance. At present, the body of literature on such reactions with this compound is not as extensive as that for palladium. However, the broader field of organoboron chemistry suggests potential avenues for exploration.

Aminomethylation of Carbonyl Compounds, Imines, and Related Functionalities

The addition of nucleophiles to carbonyl compounds and imines is a fundamental transformation in organic synthesis for the formation of alcohols and amines, respectively. The use of this compound and related organotrifluoroborates as nucleophiles in such reactions is an emerging area.

Recent studies have shown that potassium organotrifluoroborates can serve as radical precursors in photoredox-catalyzed alkylations of imines. nih.gov This method provides a mild, redox-neutral pathway to α-alkylated amines. nih.gov While this has been demonstrated with various alkyltrifluoroborates, the specific application of this compound in this context offers a potential route for the direct aminomethylation of imines. The reaction proceeds through the generation of an alkyl radical from the trifluoroborate salt via a single-electron transfer event mediated by a photoexcited catalyst. nih.gov

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity in the introduction of a functional group is a paramount goal in modern organic synthesis. While the Suzuki-Miyaura cross-coupling of this compound with aryl and hetaryl electrophiles is inherently regioselective, dictated by the position of the leaving group on the electrophile, the development of stereoselective methods presents a more complex challenge. The creation of chiral centers via aminomethylation would require the development of asymmetric catalytic systems capable of differentiating between enantiotopic faces or groups. The inherent challenges in controlling the stereochemistry of reactions involving sp3-hybridized organoboron reagents remain an active area of research.

Integration into Multicomponent Reactions and Cascade Processes

This compound and its derivatives have emerged as valuable reagents in advanced organic synthesis, not only for single-step transformations but also as key components in more complex reaction sequences such as multicomponent reactions (MCRs) and cascade processes. These strategies are highly valued for their efficiency in building molecular complexity from simple precursors in a single operation, thereby reducing waste and saving time. While direct participation of this compound in classical named multicomponent reactions like the Ugi or Passerini reactions is not extensively documented, its utility shines in sequential and cascade reactions, particularly those initiated by a cross-coupling event.

The most prominent role of this compound in such processes is as a precursor in palladium-catalyzed cross-coupling reactions, which then sets the stage for subsequent transformations. The Suzuki-Miyaura cross-coupling reaction, in particular, serves as a robust method for the introduction of an aminomethyl group onto an aromatic or heteroaromatic core. This initial C-C bond formation can be part of a larger, one-pot or sequential process that leads to the rapid assembly of complex nitrogen-containing heterocycles and other valuable scaffolds.

One notable strategy involves a three-step sequence for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. In the initial step, a commercially available potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate is cross-coupled with ethyl 2-bromobenzoates or 2-bromo-1-carboxyethyl heterocycles. This is followed by a cyclization and subsequent N-deprotection/N-alkylation sequence to afford the final products. rsc.org This multi-step process, while not a single multicomponent reaction, demonstrates the integration of the aminomethyltrifluoroborate functionality into a cascade-like synthesis.

Furthermore, the concept of utilizing organotrifluoroborates in Petasis borono-Mannich reactions, a true multicomponent reaction, has been established. nih.govnih.govresearchgate.net This reaction typically involves the coupling of an aldehyde, an amine, and a boronic acid to produce substituted amines. While specific examples detailing the use of this compound as the boron component are not prevalent, the successful application of other potassium organotrifluoroborates in this reaction suggests the potential for its future use in this context. nih.govnih.govresearchgate.net For instance, enantioselective Petasis reactions have been achieved using various heteroaryl and alkenyl trifluoroborate salts, highlighting the versatility of this class of reagents. nih.gov

The following table summarizes representative examples of cascade or sequential processes that incorporate a trifluoroborate reagent, illustrating the potential for this compound to be used in similar synthetic strategies.

| Reaction Type | Starting Materials | Key Transformations | Product Class | Reference |

| Suzuki-Miyaura Coupling / Cyclization | Ethyl 2-bromobenzoates, Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate | 1. Pd-catalyzed cross-coupling 2. Cyclization 3. N-deprotection/N-alkylation | N-substituted 3,4-dihydroisoquinolin-1(2H)-ones | rsc.org |

| Petasis Borono-Mannich Reaction | Aldehyde, Amine, Potassium Organotrifluoroborate | Three-component coupling | Substituted Amines / α-Amino Esters | nih.govnih.govresearchgate.netnih.gov |

The integration of this compound into such reaction sequences offers a powerful tool for medicinal and materials chemistry, enabling the efficient synthesis of complex molecules with desirable properties. Future research in this area is likely to focus on expanding the scope of its application in both established and novel multicomponent and cascade reactions.

Advanced Spectroscopic and Spectrometric Characterization of Potassium Aminomethyl Trifluoroborate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of potassium (aminomethyl)trifluoroborate derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopic Analysis for Structural Elucidation

The structural integrity and purity of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate can be thoroughly assessed using a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. Each of these nuclei offers a unique perspective on the molecule's structure.

¹H NMR spectroscopy provides information on the proton environments within the molecule. The spectrum of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate would be expected to show distinct signals for the protons of the aminomethyl group and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts and coupling patterns of the methylene (B1212753) protons adjacent to the nitrogen and boron atoms are particularly diagnostic.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Key resonances would include those for the methylene carbon attached to the boron atom, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shift of the carbon atom bonded to boron is often broad due to quadrupolar relaxation of the attached boron nucleus.

¹¹B NMR spectroscopy is crucial for confirming the presence and the coordination state of the boron atom. For a trifluoroborate salt, the ¹¹B NMR spectrum typically exhibits a characteristic signal, often a quartet due to coupling with the three fluorine atoms. The chemical shift provides information about the electronic environment around the boron nucleus.

¹⁹F NMR spectroscopy is highly sensitive and provides a clear signal for the fluorine atoms. In the case of a trifluoroborate anion, the ¹⁹F NMR spectrum usually shows a single resonance, which may be split into a quartet due to coupling with the ¹¹B nucleus. The chemical shift is indicative of the anionic nature of the trifluoroborate moiety.

| Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity | Assignment |

| ¹H | ~2.5 - 3.0 | Singlet or Triplet | -CH₂-BF₃ |

| ~1.4 | Singlet | -C(CH₃)₃ | |

| ~5.0 - 6.0 | Broad Singlet | -NH- | |

| ¹³C | ~30 - 40 (often broad) | - | -CH₂-BF₃ |

| ~155 | Singlet | -C=O | |

| ~78 | Singlet | -C(CH₃)₃ | |

| ~28 | Singlet | -C(CH₃)₃ | |

| ¹¹B | ~3 - 6 | Quartet | -BF₃ |

| ¹⁹F | ~ -135 to -145 | Quartet | -BF₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Multidimensional NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques are essential for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks. For instance, it could confirm the coupling between the N-H proton and the adjacent methylene protons, if resolved.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons. This technique is invaluable for definitively assigning the ¹H and ¹³C signals of the aminomethyl and Boc groups.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive picture of the molecular structure and connectivity of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate in solution can be constructed.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information on the molecular weight and elemental composition of a compound. For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique.

The analysis of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate would be expected to show a prominent signal corresponding to the anionic trifluoroborate moiety, [C₆H₁₂BF₃NO₂]⁻, in the negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm its elemental composition. The monoisotopic mass of the anionic component is calculated to be 198.0842 u.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For the [C₆H₁₂BF₃NO₂]⁻ ion, potential fragmentation pathways could include the loss of the Boc group, cleavage of the C-N bond, or loss of fluorine atoms from the trifluoroborate group. The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

| Ion | m/z (calculated) | Description |

| [C₆H₁₂BF₃NO₂]⁻ | 198.0842 | Anionic molecular ion |

| [C₅H₉O₂]⁻ | 101.0603 | Loss of H₂N-CH₂-BF₃ |

| [CH₂BF₃]⁻ | 80.0165 | Cleavage of the N-C bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

Infrared (IR) spectroscopy of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the carbonyl group in the Boc protecting group.

B-F stretching: Strong and broad absorption bands typically in the 900-1200 cm⁻¹ region, which are characteristic of the trifluoroborate group.

C-N stretching: A band in the 1000-1200 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. For instance, the symmetric stretching vibrations of the C-C bonds in the tert-butyl group might be more prominent in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch | 1680 - 1720 | IR |

| B-F Stretch | 900 - 1200 | IR |

| C-N Stretch | 1000 - 1200 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination and Conformation

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

An X-ray crystallographic study of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, including the C-B, B-F, C-N, and C=O bonds.

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles that define the spatial arrangement of the aminomethyl and Boc groups.

Intermolecular interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding involving the N-H group and the trifluoroborate anion, as well as ionic interactions with the potassium cation.

This detailed solid-state structural data is invaluable for understanding the intrinsic properties of the molecule and how it may interact with other molecules in a condensed phase.

Computational and Theoretical Studies on Potassium Aminomethyl Trifluoroborate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. youtube.comnih.gov For the (aminomethyl)trifluoroborate anion, DFT calculations would provide deep insights into its geometry, bond characteristics, and charge distribution.

The bonding in the (aminomethyl)trifluoroborate anion is characterized by a tetrahedral boron atom bonded to a carbon and three fluorine atoms. The C-B bond is a typical covalent single bond, though polarized towards the more electronegative carbon atom. The B-F bonds are highly polar covalent bonds due to the large electronegativity difference between boron and fluorine. DFT calculations, likely using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the precise determination of bond lengths and angles. uctm.eduresearchgate.net

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, would further elucidate the nature of the bonding. It would likely show significant ionic character in the B-F bonds and quantify the charge distribution across the anion. The negative charge is expected to be delocalized, primarily residing on the fluorine atoms. The interaction between the potassium cation and the trifluoroborate anion is primarily electrostatic.

To illustrate the type of data obtained from such calculations, the following table presents theoretical bond lengths and atomic charges for a related borate (B1201080) complex, the trifluoroborate adduct with ammonia (B1221849) (H₃N·BF₃), which provides a model for the interaction of a Lewis base with a trifluoroborate moiety.

| Parameter | Computed Value |

|---|---|

| B-N Bond Length (Å) | 1.64 |

| B-F Bond Length (Å) | 1.39 |

| NBO Charge on Boron (e) | +1.85 |

| NBO Charge on Fluorine (e) | -0.65 |

| NBO Charge on Nitrogen (e) | -1.05 |

This data is for the H₃N·BF₃ complex and is provided for illustrative purposes to show the type of information DFT calculations can provide for the bonding in similar boron compounds. diva-portal.org

Mechanistic Modeling and Transition State Characterization of Key Reactions

Potassium (aminomethyl)trifluoroborate is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. libretexts.orgnih.gov Computational modeling, particularly using DFT, is instrumental in elucidating the complex multi-step mechanism of these palladium-catalyzed reactions. rsc.orgrsc.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organotrifluoroborate transfers its organic group (in this case, the aminomethyl group) to the palladium center, displacing the halide. This step is often base-assisted.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

DFT calculations can be used to map the potential energy surface of this entire catalytic cycle. This allows for the identification and characterization of all intermediates and, crucially, the transition states that connect them. wikipedia.orglibretexts.org The calculated activation energies for each step can determine the rate-determining step of the reaction. For organotrifluoroborates, the transmetalation step is often of particular interest, and computational studies on similar substrates suggest a concerted mechanism where the strong fluorophilicity of boron plays a key role. nih.gov

The following table provides representative computed free energy barriers for the key steps in a model Suzuki-Miyaura cross-coupling reaction, illustrating the insights that can be gained from mechanistic modeling.

| Reaction Step | Calculated Activation Free Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 18.5 |

| Reductive Elimination | 12.8 |

Data is for a model Suzuki-Miyaura reaction and is presented to exemplify the outputs of mechanistic DFT studies. rsc.org

Prediction of Spectroscopic Parameters and Conformational Landscapes

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the characterization of molecules and the interpretation of experimental spectra. For this compound, the prediction of ¹⁹F NMR chemical shifts is particularly relevant. DFT methods, often in combination with a continuum solvent model, can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few ppm of experimental values after linear scaling. researchgate.netnih.govrsc.org

The following table shows a comparison of experimental and DFT-calculated ¹⁹F NMR chemical shifts for a set of fluorinated aromatic compounds, demonstrating the predictive power of these computational methods.

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Fluorobenzene | -113.1 | -112.5 | 0.6 |

| 1,2-Difluorobenzene | -138.9 | -139.5 | -0.6 |

| 1,3-Difluorobenzene | -110.3 | -110.1 | 0.2 |

| 1,4-Difluorobenzene | -120.2 | -120.8 | -0.6 |

This data for fluorinated aromatic compounds illustrates the accuracy of DFT-based ¹⁹F NMR predictions. nih.gov

Conformational analysis is another area where computational methods are highly informative. chemistrysteps.comlibretexts.org For the (aminomethyl)trifluoroborate anion, the key degrees of freedom are the rotations around the C-N and C-B single bonds. A potential energy surface scan, performed by systematically rotating these dihedral angles and calculating the energy at each point, would reveal the most stable conformations. It is expected that staggered conformations, which minimize steric hindrance between the amine hydrogens and the fluorine atoms, would be the most stable. youtube.com The energy barriers between these conformers could also be calculated, providing information about the flexibility of the molecule at different temperatures.

Quantitative Structure-Reactivity Relationships (QSAR) and Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. mdpi.comnih.gov While no specific QSAR models have been published for this compound, the principles of QSAR could be applied to predict its reactivity in reactions like the Suzuki-Miyaura coupling.

To build a QSAR model, a dataset of structurally related organotrifluoroborates would be needed, along with their experimentally determined reaction yields or rates under standardized conditions. A variety of molecular descriptors, which are numerical representations of the molecules' structural and electronic properties, would then be calculated. These descriptors can be categorized as:

Steric descriptors: such as molecular volume or surface area.

Electronic descriptors: such as atomic charges, dipole moment, or HOMO/LUMO energies.

Topological descriptors: which describe the connectivity of the atoms.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that relates a subset of these descriptors to the observed reactivity. nih.govresearchgate.net A validated QSAR model could then be used to predict the reactivity of new, untested organotrifluoroborates, aiding in the design of more efficient reagents.

A hypothetical data table for a QSAR study on the reactivity of substituted aminomethyltrifluoroborates in a Suzuki-Miyaura reaction is presented below to illustrate the concept.

| Substituent on Amine | Steric Descriptor (e.g., van der Waals Volume) | Electronic Descriptor (e.g., NBO Charge on Boron) | Experimental Yield (%) |

|---|---|---|---|

| -H | 25.5 | +1.85 | 85 |

| -CH₃ | 45.2 | +1.82 | 78 |

| -CH₂CH₃ | 65.8 | +1.81 | 72 |

| -Ph | 102.3 | +1.79 | 65 |

This is a hypothetical table illustrating the types of data used in a QSAR study.

Emerging Methodologies and Future Research Directions in Aminomethyltrifluoroborate Chemistry

Application in Photoredox Catalysis and Electrochemical Synthesis

The amenability of potassium (aminomethyl)trifluoroborates to single-electron transfer (SET) processes has made them valuable precursors for generating aminomethyl radicals under photoredox conditions. This approach provides a powerful alternative to traditional methods for forging C-C bonds.

Visible-light-mediated photoredox catalysis enables the oxidation of N-protected aminomethyltrifluoroborates to generate the corresponding carbon-centered α-amino radicals. researchgate.net These transient radical species can then engage in a variety of transformations. Research has demonstrated that inexpensive organic dyes, such as eosin (B541160) Y and Fukuzumi's acridinium (B8443388) catalyst, can effectively replace costly and rare iridium and ruthenium-based photocatalysts for these transformations. acs.orgnih.gov This shift aligns with more sustainable and economical chemical practices. nih.gov

Under these conditions, Boc-protected potassium α-aminomethyltrifluoroborates have been successfully coupled with substituted alkenyl sulfones. acs.org The reaction proceeds via an α-aminomethyl radical addition–elimination pathway to form allylic and homoallylic amines, often with high stereoselectivity. acs.orgnih.gov This methodology has been extended to cyanation reactions by using tosyl cyanide as a radical trap. nih.gov A notable application is the photocatalytic hydroaminomethylation of olefins, which provides a direct route to synthetically important γ-aminobutyric acid (GABA) derivatives. researchgate.net

The general mechanism for these photoredox reactions involves the excitation of the photocatalyst (PC) by visible light to a long-lived triplet state (PC*). This excited state is a potent oxidant capable of oxidizing the alkyltrifluoroborate to form an alkyl radical. nih.gov In the presence of an alkenyl sulfone, the radical adds to the double bond, followed by the elimination of a sulfonyl radical. The catalytic cycle is closed when the reduced photocatalyst (PC•–) transfers an electron to the sulfonyl radical, regenerating the ground-state photocatalyst. nih.gov

While the electrochemical synthesis of aryltrifluoroborates from aryl halides has been developed, demonstrating a non-photochemical method for generating boron reagents, the direct electrochemical synthesis of potassium (aminomethyl)trifluoroborate is a less explored area that presents a potential direction for future research. researchgate.net

| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Alkenylation | Eosin Y | Alkenyl sulfones | Allylic amines | acs.orgnih.gov |

| Cyanation | Fukuzumi's acridinium catalyst | Tosyl cyanide | Alkyl nitriles | nih.gov |

| Hydroaminomethylation | Ir(dF-CF3-ppy)2(bpy) or Acr-Mes+ClO4- | Acrylates | γ-Aminobutyric acid (GABA) derivatives | researchgate.net |

Integration into Flow Chemistry and Continuous Processing

The transition from batch to continuous flow manufacturing is a key objective in modern chemical production, offering improved safety, efficiency, and scalability. While research on the direct synthesis of this compound in flow is nascent, significant progress has been made on its critical precursor, potassium bromomethyltrifluoroborate.

A continuous flow process has been successfully developed and scaled for the synthesis of potassium bromomethyltrifluoroborate. acs.org This process involves a low-temperature halogen-metal exchange followed by reaction with a trialkyl borate (B1201080). The subsequent conversion of the borate ester to the trifluoroborate salt is also accomplished in a continuous fashion. acs.org This development is crucial as it makes the precursor to various aminomethyltrifluoroborates economically and practically available for multi-kilogram scale syntheses. acs.orgresearchgate.net The flow process was reported to produce approximately 100 kg of potassium bromomethyltrifluoroborate in under four weeks with a small team, a significant improvement over batch processing. acs.org

The successful implementation of flow chemistry for the precursor highlights a clear future direction for the synthesis of this compound itself. Integrating the subsequent amination step into a continuous process would create a streamlined, end-to-end manufacturing route to this valuable class of reagents. Such an advancement would further enhance the safety and economic viability of using these reagents in large-scale applications, such as pharmaceutical manufacturing.

Green Chemistry Principles in the Synthesis and Application of Aminomethyltrifluoroborates

Potassium (aminomethyl)trifluoroborates and their associated methodologies align with several core principles of green chemistry. Their stability to air and moisture simplifies handling and storage, reducing waste and enhancing operational safety compared to many other organometallic reagents. organic-chemistry.org

Key green chemistry advantages include:

Use of Safer Reagents: Potassium organotrifluoroborates are generally considered non-toxic, offering a safer alternative to reagents like organostannanes, which present significant toxicity concerns. nih.gov

Catalyst Sustainability: As mentioned, a significant development in the application of aminomethyltrifluoroborates is the move away from precious metal photocatalysts like iridium and ruthenium. nih.gov The use of inexpensive, metal-free organic dyes such as eosin Y represents a major step towards more environmentally sustainable catalytic processes. acs.orgnih.gov

Process Intensification: The development of continuous flow synthesis for the precursor, potassium bromomethyltrifluoroborate, drastically reduces the resources and time required for production, leading to a more environmentally and economically favorable process. acs.org

Future research will likely focus on expanding these green attributes. This could involve developing syntheses in greener solvents, such as water or bio-based solvents, and further exploring earth-abundant metal catalysts or catalyst-free reaction conditions to broaden the environmentally responsible applications of these reagents.

Exploration of Novel Reactivity Modalities and Reaction Discovery

Beyond their established role in Suzuki-Miyaura cross-couplings, researchers are actively exploring new ways to harness the reactivity of potassium (aminomethyl)trifluoroborates. This exploration is leading to the discovery of novel transformations and the construction of valuable molecular architectures.

The generation of aminomethyl radicals via photoredox catalysis is a prime example of a new reactivity modality. nih.gov This single-electron pathway is complementary to the traditional two-electron nucleophilic character exhibited in cross-coupling reactions. It has enabled the development of radical-radical coupling reactions and Giese-type conjugate additions, providing new synthetic disconnections for accessing complex amine-containing molecules. nih.govresearchgate.net For instance, the radical-radical coupling of potassium trifluoroborates with acyl azoliums under photomediated conditions has been demonstrated, showcasing a metal-free approach to C-C bond formation. nih.govnih.gov

The versatility of N-Boc-protected potassium aminomethyltrifluoroborate as a primary aminomethyl equivalent has been well-established in Suzuki-Miyaura reactions. nih.gov It couples efficiently with a wide array of electron-rich, electron-poor, and hindered aryl and heteroaryl chlorides, tolerating functional groups like nitriles, aldehydes, and ketones that might otherwise require protecting groups. organic-chemistry.org This broad substrate scope continues to be explored for applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Future research is poised to uncover further reactivity modes. This could include leveraging the Lewis acidity of the boron atom to influence adjacent reactivity, exploring dual catalytic cycles that merge photoredox catalysis with other catalytic processes, or designing novel aminomethyltrifluoroborate reagents with unique steric and electronic properties to achieve new levels of selectivity and reactivity.

| Electrophile Class | Specific Examples | Key Tolerated Functional Groups | Reference |

|---|---|---|---|

| Aryl Chlorides | 4-Chlorobenzonitrile, 4-Chloroacetophenone, Methyl 4-chlorobenzoate | Nitrile, Ketone, Ester, Nitro | organic-chemistry.org |

| Heteroaryl Chlorides | 2-Chlorothiophene, 3-Chlorofuran, 3-Chloropyridine, 5-Chloroindole | Thiophene, Furan, Pyridine, Indole (B1671886) | organic-chemistry.org |

| Other Electrophiles | Phenyl bromide, Phenyl triflate | - | organic-chemistry.org |

Challenges and Perspectives in the Utilization of Potassium Aminomethyl Trifluoroborate

Addressing Limitations in Reaction Scope and Efficiency

While potassium (aminomethyl)trifluoroborate is effective in many transformations, particularly Suzuki-Miyaura cross-coupling reactions, its reaction scope is not universal. nih.gov The efficiency of these couplings can be highly dependent on the nature of the coupling partners and the catalytic system employed.

One significant limitation has been the difficulty in accessing secondary alkylaminomethyl groups. nih.gov Early methodologies focused primarily on the synthesis of primary and tertiary amines. nih.gov The development of methods for synthesizing and coupling secondary ammoniomethyltrifluoroborates was a necessary advancement to broaden the reagent's applicability. nih.gov However, even with optimized conditions, certain substrates remain challenging. For instance, proline methyl ester- and diallylamine-derived trifluoroborates have been shown to be ineffective substrates under standard coupling conditions. nih.gov

Furthermore, the choice of the aryl halide coupling partner can impact reaction yields. While aryl bromides are often effective, the use of other halides like chlorides, triflates, and mesylates can be less efficient or require significant optimization of the catalytic system. nih.govorganic-chemistry.org For example, in the coupling of a Boc-protected aminomethyltrifluoroborate, aryl chlorides provided good to excellent yields, whereas phenyl bromide and triflate gave only moderate yields, and iodobenzene (B50100) and mesylates were less effective. organic-chemistry.org

Table 1: Substrate Scope in Suzuki-Miyaura Cross-Coupling

| Entry | Substrate Type | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N,N-Dialkylaminomethyl-trifluoroborate | 4-Methoxy-N,N-dimethylbenzylamine | 81 | Coupled with 4-bromoanisole. nih.gov |

| 2 | Boc-protected aminomethyltrifluoroborate | Boc-protected aminomethylated arene | Good to excellent | Effective with various aryl and heteroaryl chlorides. organic-chemistry.org |

| 3 | Proline methyl ester-derived trifluoroborate | N/A | 0 | Ineffective substrate under optimized conditions. nih.gov |

| 4 | Diallylamine-derived trifluoroborate | N/A | 0 | Ineffective substrate under optimized conditions. nih.gov |

Research has also revealed that the identity of the reagent itself was historically misassigned. What was often referred to as potassium aminomethyltrifluoroborates were, in fact, zwitterionic ammoniomethyltrifluoroborates. nih.gov This reinvestigation highlighted the capricious and often irreproducible nature of the original synthesis procedures, which involved treating the precursor with bases like potassium carbonate or potassium phosphate. nih.gov While the corrected zwitterionic structures still proved to be versatile reagents, this discovery underscores the subtleties and challenges in handling and activating these compounds. nih.gov

Strategies for Overcoming Scalability and Cost Considerations

The transition from laboratory-scale synthesis to industrial production presents significant hurdles related to scalability and cost. The initial syntheses of aminomethyltrifluoroborates often required superstoichiometric amounts of the parent amine, a method that is not viable for large-scale production, especially when using valuable or complex amines. nih.gov

The synthesis of the precursor, potassium bromomethyltrifluoroborate, involves the in situ reaction of n-BuLi with dibromomethane (B42720), followed by treatment with a trialkyl borate (B1201080) and potassium hydrogen fluoride (B91410) (KHF₂). acs.org While effective, the use of organolithium reagents like n-BuLi requires stringent anhydrous conditions and low temperatures, which can be challenging and costly to implement on an industrial scale.

Current market prices for a protected form, Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, illustrate the cost factor. Prices can range from over $100 for ten grams to several thousand dollars for 500 grams, making it a significant expense for large-scale campaigns. sigmaaldrich.com

Strategies to overcome these issues include:

Developing "One-Pot" Syntheses: Creating more streamlined, multi-step, single-vessel procedures can reduce waste, save time, and lower costs. A one-pot process for synthesizing potassium Boc-protected aminomethyltrifluoroborate has been successfully developed. organic-chemistry.orgresearchgate.net

Alternative Starting Materials: Investigating alternative, less expensive, and easier-to-handle starting materials is crucial. The development of a method to synthesize chloromethyltrifluoroborate was explored to address contamination issues found in preparations from brominated precursors, although the isolated yield was limited. nih.gov

Flow Chemistry: Continuous flow chemistry offers a promising avenue for the synthesis of precursors like bromomethyltrifluoroborates, potentially providing better control over reaction parameters, improving safety, and allowing for easier scale-up. acs.org

Development of More Robust and User-Friendly Aminomethyltrifluoroborate Reagents

The stability and ease of handling of reagents are paramount for their widespread adoption. While organotrifluoroborates are generally more stable to air and moisture than other organoboron reagents like boronic acids, there is still room for improvement. nih.govresearchgate.net The initial difficulties in consistently preparing the deprotonated potassium salt form highlight the need for more robust and well-characterized reagents. nih.gov

The development of protected aminomethyltrifluoroborates, such as the Boc-protected version, represents a significant step forward. researchgate.net This reagent is an air-stable solid that can be stored for extended periods without decomposition, making it a more user-friendly primary aminomethyl equivalent. organic-chemistry.org

Future developments are focused on creating new generations of reagents with enhanced properties:

Improved Stability and Solubility: Research into novel counterions or formulations could lead to reagents with better solubility in a wider range of organic solvents and enhanced stability under various reaction conditions.

New Functional Groups: Expanding the portfolio of aminomethyltrifluoroborates to include a broader array of functional groups would increase their synthetic utility. This includes reagents for introducing carboxamides and sulfonamides. nih.gov

Stable Precursors: The facile synthesis of stable zwitterionic trifluoroborate-iminiums (TIMs) from potassium acyltrifluoroborates (KATs) and amines has recently been reported. nih.govrsc.org These TIMs are stable, can be easily handled, and serve as convenient intermediates for producing α-aminoboronic acids, demonstrating a new strategy for creating robust boron-containing building blocks. nih.gov

Table 2: Comparison of Aminomethylating Reagents

| Reagent Type | Key Advantages | Key Limitations |

|---|---|---|

| Aminomethylstannanes | Established reactivity | Toxicity of organotin compounds, purification challenges. nih.gov |

| Ammoniomethyltrifluoroborates (Zwitterionic) | Nontoxic, air- and moisture-stable, broad scope. nih.govnih.gov | Original synthesis was irreproducible, can be challenging to activate. nih.gov |

| Boc-Protected Aminomethyltrifluoroborate | Air-stable solid, indefinite storage, primary amine equivalent. organic-chemistry.org | Requires a deprotection step after coupling. nih.gov |

| Trifluoroborate-iminiums (TIMs) | Air, moisture, and chromatographically stable, easily prepared. nih.gov | A relatively new class of reagents, scope is still being explored. |

Broader Impact on Synthetic Strategy and Methodology Development in Academic Research

The introduction of this compound and its derivatives has had a significant impact on synthetic strategy, particularly in medicinal and materials chemistry. rsc.org These reagents provide a novel and powerful way to form C-C bonds and introduce the aminomethyl group, a key pharmacophore.

The primary strategic advantage is the ability to use a nucleophilic aminomethyl equivalent in cross-coupling reactions with the vast number of commercially available aryl and heteroaryl halides. researchgate.net This "dissonant" reactivity pattern complements traditional methods like reductive amination or substitution on benzylic halides, which often suffer from limited functional group tolerance or require less accessible starting materials. nih.govresearchgate.net

The development of these reagents has spurred further innovation in several areas:

Catalyst Development: The unique challenges of coupling alkyltrifluoroborates have driven the development and application of specialized palladium catalysts and ligands, such as RuPhos, SPhos, and XPhos, to achieve high efficiency. organic-chemistry.orgnih.gov

Expansion to Other Linkages: The success of aminomethyltrifluoroborates has inspired the development of analogous reagents for introducing other important structural units, such as alkoxymethyl and aminoethyl groups, further broadening the scope of trifluoroborate chemistry. nih.govresearchgate.net

Late-Stage Functionalization: The stability and functional group tolerance of these reagents make them well-suited for late-stage functionalization in complex molecule synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Q & A

Basic: What are the optimized synthetic routes for preparing potassium (aminomethyl)trifluoroborate?

Answer:

The compound is synthesized via a "one-pot" process starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include nucleophilic substitution (SN2) with alkoxides and subsequent trifluoroborate formation. Optimization requires 3 equivalents of alkoxide for efficient displacement, followed by purification via continuous Soxhlet extraction to address low solubility in organic solvents . For Boc-protected derivatives, the reaction is conducted under mild conditions (aqueous medium, pH control) to preserve the trifluoroborate group .

Advanced: How can scalability challenges in synthesis be addressed?

Answer:

Large-scale production (e.g., 100 g batches) requires precise stoichiometric control during SN2 displacement and continuous Soxhlet extraction to isolate the product from inorganic byproducts. Solubility limitations in acetone or acetonitrile necessitate alternative solvents (e.g., THF/water mixtures) and iterative crystallization steps. HRMS and NMR are critical for verifying purity post-extraction .

Basic: What are the primary applications in cross-coupling reactions?

Answer:

This reagent is widely used in Suzuki-Miyaura couplings with aryl/hetaryl chlorides to form C–C bonds, enabling access to aminomethylated arenes. Reactions typically employ Pd catalysts (e.g., Pd(PPh₃)₄), aqueous THF, and bases like K₂CO₃. Yields range from 70–95% for aryl chlorides, with broader scope for electron-deficient substrates .

Advanced: What roles do endogenous boronic acid and fluoride play in coupling mechanisms?

Answer:

During coupling, the trifluoroborate hydrolyzes to generate boronic acid (R–B(OH)₂) and fluoride ions . Fluoride enhances transmetalation by stabilizing Pd intermediates, while boronic acid participates in the catalytic cycle. However, excess fluoride can inhibit turnover by forming Pd–F complexes. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) modulates hydrolysis rates and minimizes protodeboronation side reactions .

Advanced: How should researchers address contradictory yields in cross-coupling reactions?

Answer:

Discrepancies arise from substrate-dependent hydrolysis rates and competing protodeboronation. Base titration monitored by ¹⁹F/¹¹B NMR can quantify boronate/boronic acid equilibrium. For electron-rich substrates, use lower temperatures (≤40°C) and anhydrous conditions to suppress hydrolysis. Pre-isolating the boronic acid derivative may improve reproducibility .

Basic: How are solubility challenges managed during purification?

Answer:

Due to poor solubility in acetone or acetonitrile, continuous Soxhlet extraction with hot ethanol or methanol is employed. For Boc-protected derivatives, aqueous workup (e.g., brine washes) followed by lyophilization improves recovery .

Advanced: Why choose Boc over Tosyl protecting groups for the aminomethyl moiety?

Answer:

Boc groups offer milder deprotection conditions (e.g., TFA or HCl in dioxane) compared to Tosyl (harsh reductive cleavage). This compatibility with reducible functional groups (e.g., nitro, ketones) expands synthetic utility. Boc-protected derivatives also exhibit superior air stability during storage .

Advanced: What strategies improve coupling efficiency with sterically hindered aryl chlorides?

Answer:

For hindered substrates (e.g., ortho-substituted aryl chlorides), use bulky ligands (e.g., SPhos or XPhos) and microwave-assisted heating (80–100°C) to accelerate transmetalation. Mixed solvent systems (toluene/water) enhance solubility of hydrophobic substrates .

Basic: What characterization techniques validate synthesis success?

Answer:

- ¹H/¹³C NMR confirms structural integrity and purity.

- ¹¹B NMR identifies trifluoroborate peaks (δ ~3 ppm).

- HRMS (ESI-TOF) verifies molecular ion masses within 2 ppm error .

Advanced: How can protodeboronation side reactions be minimized?

Answer:

Protodeboronation is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.